alpha-Methylomuralide

Description

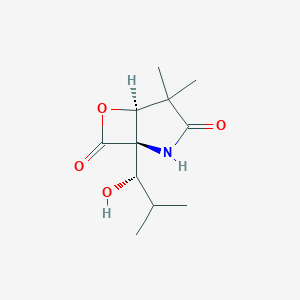

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4,4-dimethyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5(2)6(13)11-7(16-9(11)15)10(3,4)8(14)12-11/h5-7,13H,1-4H3,(H,12,14)/t6-,7-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIBAAAUUBBTJU-OKTBNZSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C12C(C(C(=O)N1)(C)C)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([C@]12[C@H](C(C(=O)N1)(C)C)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441085 | |

| Record name | alpha-Methylomuralide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215232-00-1 | |

| Record name | alpha-Methylomuralide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Alpha Methylomuralide and Analogues

Pioneering Total Syntheses of Alpha-Methylomuralide

The initial total syntheses of this compound were pivotal in confirming its structure and providing a means to produce this complex molecule in the laboratory. These early routes were characterized by their ingenuity in establishing the multiple stereocenters of the molecule with high fidelity.

Stereocontrolled Synthetic Routes and Strategies

A notable and practical synthesis of this compound was developed by E.J. Corey and P. Saravanan. nih.govacs.org This route was designed for efficiency and stereocontrol, making it suitable for producing research quantities of the target molecule. nih.govacs.org The strategy relied on a highly stereocontrolled approach to construct the core structure with the correct configuration at each chiral center. A key feature of this synthesis was the high level of enantiocontrol achieved, which is crucial for the biological activity of the final compound. nih.gov

The synthesis of the related analogue, (-)-7-methylomuralide, also highlights sophisticated stereocontrolled strategies. nih.govorganic-chemistry.org In this synthesis, three consecutive tandem reactions were employed to establish all the carbon atoms and the stereochemistry of the molecule. nih.gov A chiral directing group was instrumental in controlling the absolute stereochemistry during a key aldol (B89426) reaction. nih.govorganic-chemistry.org This approach significantly streamlined the synthetic sequence. nih.gov

Key Chemical Transformations and Mechanistic Considerations

Several key chemical transformations underpin the successful synthesis of this compound. In the Corey synthesis, a critical step involves the diastereoselective α-hydroxymethylation of an ester oxazoline (B21484) intermediate. acs.org This reaction, using lithium hexamethyldisilazane (B44280) and ethereal formaldehyde, proceeds with high diastereoselectivity. acs.org

Another crucial transformation is the final lactonization step. After saponification of a lactam precursor to a dihydroxy acid, the formation of the β-lactone ring of this compound was achieved using bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOPCl) and triethylamine. acs.org

In the synthesis of (-)-7-methylomuralide, an aldol reaction of a β-keto lactam with isobutyraldehyde (B47883) was a pivotal step in constructing the carbon skeleton. organic-chemistry.org The stereochemical outcome of this reaction was highly dependent on the choice of protecting group on the glycine-derived starting material. organic-chemistry.org The use of a trichloroethoxycarbonyl (Troc) protecting group provided the desired diastereomer with high selectivity. organic-chemistry.org A subsequent tandem Troc removal and intramolecular reduction was also a key transformation. nih.gov

Convergent Synthesis Approaches to the this compound Scaffold

Convergent synthesis, which involves the preparation of complex molecules from several fragments that are then joined together, offers advantages in terms of efficiency and flexibility. While the pioneering syntheses of this compound can be described as largely linear, they incorporate elements of fragment-based assembly.

Fragment-Based Assembly and Modular Construction

The synthesis of this compound and its analogues inherently involves the assembly of key building blocks. For instance, the Corey synthesis can be viewed as the union of fragments that ultimately form the final structure. The strategic construction of key intermediates allows for a modular approach to the synthesis.

In a broader context, fragment-based molecular design is a powerful tool in medicinal chemistry and complex molecule synthesis. chemrxiv.org While not explicitly detailed as a "convergent synthesis" in the primary literature for this compound, the strategies employed are consistent with the principles of modular construction.

Control of Absolute and Relative Stereochemistry in Multi-Chiral Center Syntheses

The control of both absolute and relative stereochemistry is a paramount challenge in the synthesis of molecules with multiple chiral centers, such as this compound. ox.ac.ukucalgary.ca The absolute configuration refers to the precise three-dimensional arrangement of atoms at a stereocenter, while relative configuration describes the stereochemical relationship between different stereocenters within the same molecule. ucalgary.ca

Advanced Synthetic Techniques Applied to this compound Synthesis

The synthesis of this compound, a potent and selective proteasome inhibitor, has benefited from advanced chemical strategies that ensure high efficiency, stereocontrol, and the potential for rapid production. nih.gov These techniques are crucial for accessing sufficient quantities of the molecule for further investigation. acs.org

Application of Chiral Catalysis

The stereocontrolled synthesis of this compound is a key challenge due to its multiple chiral centers. Asymmetric catalysis provides a powerful solution for establishing the correct stereochemistry with high fidelity. While specific applications of chiral transition metal catalysis directly on the this compound final framework are not extensively detailed, the principles are demonstrated in the synthesis of its close analogues, such as 7-methylomuralide. nih.govorganic-chemistry.org

A critical step in these syntheses is the aldol reaction, which forms a major part of the carbon skeleton. organic-chemistry.org The absolute stereochemistry of this reaction can be controlled through the use of a chiral directing group. nih.gov For instance, in the synthesis of (-)-7-methylomuralide, a chiral auxiliary was employed to direct the stereochemical outcome of the key aldol reaction, demonstrating the power of this approach. nih.govorganic-chemistry.org This strategy vastly simplifies the synthetic scheme and allows for the establishment of the molecule's stereochemistry in a controlled manner. nih.gov

This reliance on chiral auxiliaries and directing groups highlights a common strategy in asymmetric synthesis. By temporarily incorporating a chiral molecule, chemists can influence the three-dimensional orientation of reactions, leading to the preferential formation of one enantiomer over the other. nih.govrsc.org This method provides high levels of enantio- and diastereocontrol, which is essential for producing biologically active molecules like this compound. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry for accelerating reaction rates and improving yields. ajrconline.org This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods. nih.govresearchgate.net Advantages of this technology include cleaner reactions, enhanced efficiency, and alignment with the principles of green chemistry. ajrconline.orgyoutube.com

While the literature available does not specify the direct application of microwave-assisted protocols in published syntheses of this compound itself, many of the reaction types involved are known to be amenable to microwave heating. For example, condensation reactions, such as the aldol-type condensations used to build the carbon framework of muralide analogues, can be significantly accelerated under microwave irradiation. mtak.hu Other steps, such as functional group interconversions or cyclization reactions, could potentially benefit from this technology, offering a pathway to faster and more efficient production. ajrconline.org The rapid heating provided by microwaves can also minimize the formation of side products, which is particularly beneficial in complex, multi-step syntheses. researchgate.net

Design and Synthesis of this compound Analogues

The development of analogues of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing the compound's inhibitory profile. doi.org By systematically modifying the core structure and its substituents, researchers can identify key molecular features responsible for its biological activity.

Structural Diversification Strategies for β-Lactam Core Modifications

The β-lactone ring is a critical pharmacophore for the biological activity of muralides. The synthesis of the core structure often involves the construction of a β-keto lactam intermediate. organic-chemistry.org A key strategy for achieving this involves reacting a protected glycine (B1666218) derivative with a substituted malonyl dichloride, such as dimethylmalonyl dichloride. nih.govorganic-chemistry.org

This synthetic junction presents a clear opportunity for diversification. By varying the components, a range of analogues with modified cores can be accessed.

Table 1: Potential Core Diversification Strategies

| Strategy | Variable Component | Potential Outcome |

| Amino Acid Substitution | Use different protected amino acids (e.g., alanine, valine) instead of glycine. | Introduction of new substituents on the lactam ring, altering steric and electronic properties. |

| Malonyl Dichloride Variation | Employ different dialkyl- or diaryl-malonyl dichlorides. | Modification of the gem-dialkyl group adjacent to the lactam carbonyl, impacting molecular shape. |

This approach allows for the systematic exploration of the chemical space around the β-lactam core, providing insights into how structural changes affect proteasome inhibition.

Functional Group Interconversions and Side Chain Elaborations

Modification of the side chains attached to the core structure is a primary strategy for fine-tuning biological activity. The synthesis of 7-methylomuralide, an analogue of this compound, provides a clear example of this principle. nih.gov The carbon skeleton is constructed via an aldol reaction between a β-keto lactam and isobutyraldehyde. organic-chemistry.org

Varying the aldehyde component in this reaction is a straightforward method for side chain elaboration. Using different aliphatic or aromatic aldehydes would introduce a wide variety of substituents at this position, allowing for a thorough investigation of SAR. Furthermore, established synthetic methods like the Wittig reaction can be used to install different carbon chains, as demonstrated in the synthesis of other natural product enantiomers. beilstein-journals.org

Synthesis of Diastereomeric and Enantiomeric Forms of this compound Derivatives

The precise three-dimensional arrangement of atoms is critical for a molecule's biological function. Enantiomers, which are non-superimposable mirror images, can have vastly different activities in a biological system. masterorganicchemistry.comkhanacademy.org Diastereomers, which are stereoisomers that are not mirror images, also exhibit distinct properties. masterorganicchemistry.com Therefore, the ability to selectively synthesize specific stereoisomers is paramount.

In the synthesis of muralide analogues, diastereoselectivity can be controlled by the choice of protecting groups on the starting materials. organic-chemistry.org For example, in an aldol reaction to construct the carbon skeleton, using a Boc-protected substrate yielded the desired product but as the incorrect diastereomer. organic-chemistry.org Switching to a Troc (trichloroethoxycarbonyl) protecting group resulted in the formation of the correct diastereomer with high selectivity (11:1 d.r.). organic-chemistry.org

Table 2: Effect of Protecting Group on Diastereoselectivity

| Protecting Group | Diastereomeric Outcome | Reference |

| Boc (tert-Butoxycarbonyl) | Undesired diastereomer | organic-chemistry.org |

| Troc (Trichloroethoxycarbonyl) | Desired diastereomer (11:1 d.r.) | organic-chemistry.org |

The synthesis of specific enantiomers is achieved through asymmetric synthesis, often employing chiral auxiliaries or catalysts. nih.govnih.gov The synthesis of (-)-7-methylomuralide utilizes a chiral directing group to control the absolute stereochemistry of the key aldol reaction, ensuring the formation of the desired enantiomer. nih.govorganic-chemistry.org This approach allows for the targeted synthesis of individual enantiomers, which is essential for evaluating their distinct biological profiles. beilstein-journals.orgrsc.org

Methodological Rigor and Reproducibility in Synthetic Chemistry Research

Methodological rigor and the ability to reproduce experimental results are cornerstones of scientific advancement. In synthetic organic chemistry, the complexity of reaction pathways and the sensitivity of reactions to subtle variations in conditions demand a meticulous approach to experimentation and reporting. The journal Organic Syntheses, for example, has long championed the cause of reproducibility by independently checking experimental procedures in the laboratory of a board member before publication. orgsyn.orgorganicdivision.org This stringent review process ensures that the published procedures are reliable and can be replicated by the broader scientific community.

The importance of this rigor is underscored by the challenges researchers sometimes face when attempting to replicate published synthetic methods. chemrxiv.orgkyoto-u.ac.jpresearchgate.netdiva-portal.orgnih.gov Issues can arise from incomplete descriptions of experimental procedures, the purity of reagents, or subtle variations in reaction conditions that were not documented. chemrxiv.orgkyoto-u.ac.jpresearchgate.netdiva-portal.orgnih.gov Consequently, a disciplined and detailed approach to documenting and standardizing synthetic methods is paramount.

The standardization of reaction parameters and their thorough documentation are critical for ensuring the reproducibility of a synthesis. Leading journals in organic chemistry, such as The Journal of Organic Chemistry and Organic Letters, provide detailed author guidelines that outline the expected level of detail for experimental procedures. acs.orgacs.org These guidelines serve to standardize the reporting of synthetic work, thereby facilitating its replication and verification.

Key reaction parameters that require precise control and documentation include:

Reagent Purity and Stoichiometry: The source and purity of all reagents and solvents should be specified. The exact molar equivalents of each reactant are critical and should be reported.

Reaction Temperature: The temperature of the reaction mixture should be monitored and controlled, preferably reporting the internal temperature. The method of heating or cooling (e.g., oil bath, cryocooler) should also be noted. orgsyn.org

Reaction Time: The duration of the reaction should be clearly stated, along with the method used to determine its completion (e.g., thin-layer chromatography, liquid chromatography-mass spectrometry).

Order and Rate of Addition: The sequence in which reagents are added to the reaction mixture can significantly influence the outcome. The rate of addition, especially for highly reactive species, should be carefully controlled and documented. orgsyn.org

Work-up and Purification: The entire work-up procedure, including quenching steps, extractions, and washes, must be described in detail. The method of purification (e.g., column chromatography, recrystallization, distillation) is a critical component, and details such as the stationary phase, eluent system, and any other relevant parameters should be provided.

A practical example of detailed procedural documentation can be found in the synthesis of this compound analogues, such as 7-Methylomuralide. The synthesis involves multiple steps, including the formation of a β-keto lactam and an aldol reaction. organic-chemistry.org For each step, a comprehensive description of the reaction setup, reagent addition, temperature control, and purification methods is essential for a successful outcome.

To illustrate the level of detail required, a standardized procedure for a hypothetical synthetic step is presented in the table below.

| Parameter | Specification |

| Reactant A | 1.00 g (5.00 mmol, 1.0 equiv), Source, Purity |

| Reactant B | 0.60 g (6.00 mmol, 1.2 equiv), Source, Purity |

| Solvent | 25 mL, Anhydrous, Grade |

| Temperature | -78 °C (internal), maintained with a dry ice/acetone bath |

| Addition | Reactant B, dissolved in 5 mL of solvent, was added dropwise over 10 minutes via syringe pump. |

| Reaction Time | 2 hours, monitored by TLC (1:1 Hexanes:Ethyl Acetate) |

| Work-up | The reaction was quenched with 10 mL of saturated aqueous ammonium (B1175870) chloride. The layers were separated, and the aqueous layer was extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. |

| Purification | Flash column chromatography on silica (B1680970) gel (230-400 mesh), eluting with a gradient of 10% to 30% ethyl acetate in hexanes. |

| Yield | 1.20 g (85% of theoretical) |

| Product Appearance | White crystalline solid |

This table represents a model for the detailed documentation of a synthetic procedure.

The unambiguous identification and purity assessment of a synthesized compound are as crucial as the synthetic method itself. A suite of advanced analytical techniques is employed to validate the structure and homogeneity of the target molecule. For a compound like this compound, a combination of spectroscopic and spectrometric methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic compounds.

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts, integration values, and coupling constants are all critical pieces of data.

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in a molecule and their electronic environment.

2D NMR Techniques: For complex molecules, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to definitively assign all proton and carbon signals and to establish the connectivity of the molecular framework.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer valuable structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a critical piece of data for confirming the identity of a newly synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on the absorption of infrared radiation at characteristic vibrational frequencies.

Chiral Analysis: For enantiomerically pure compounds like this compound, chiral high-performance liquid chromatography (HPLC) or the measurement of specific rotation ([α]D) are used to determine the enantiomeric excess and the optical activity of the product.

The table below summarizes the key characterization data that would be expected for the validation of a synthetic sample of this compound.

| Analytical Technique | Expected Data and Interpretation |

| ¹H NMR | A spectrum with signals corresponding to all protons in the molecule, with appropriate chemical shifts, multiplicities, and integrations. |

| ¹³C NMR | A spectrum showing a signal for each unique carbon atom in the molecule at its characteristic chemical shift. |

| HRMS | An exact mass measurement that corresponds to the calculated molecular formula of this compound. |

| IR Spectroscopy | Absorption bands corresponding to key functional groups such as carbonyls (C=O) and hydroxyls (O-H). |

| Specific Rotation ([α]D) | A measured value for the specific rotation of plane-polarized light, which should be consistent with the known value for the enantiomerically pure compound. |

This table outlines the essential analytical data required for the validation of synthesized this compound.

By adhering to rigorous standards for both the execution and documentation of synthetic procedures and the thorough characterization of the resulting products, the scientific community can ensure the reliability and integrity of chemical research.

Molecular Mechanism of Proteasome Inhibition by Alpha Methylomuralide

Elucidation of Specific Proteasome Subunit Targeting

The specificity of alpha-Methylomuralide and related compounds for the proteasome is a result of their unique chemical structure and reactivity, which allows for precise interaction with a specific active site within the 20S core particle.

Interaction with the β5 (Chymotryptic) Subunit of the 20S Proteasome

Research has demonstrated that the primary target of β-lactone-containing proteasome inhibitors is the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome. nih.gov This activity involves the cleavage of peptide bonds after large hydrophobic residues. The active site of the β5 subunit contains an N-terminal threonine (Thr1) residue that acts as the catalytic nucleophile. This compound, through its reactive β-lactone ring, specifically targets this critical threonine residue.

Molecular Basis of Active Site Binding and Irreversible Inhibition

The inhibition of the proteasome by this compound is an irreversible process involving the formation of a covalent bond with the active site of the β5 subunit. The electrophilic β-lactone ring of this compound is susceptible to nucleophilic attack by the hydroxyl group of the N-terminal threonine (Thr1) residue in the β5 subunit's active site. This reaction results in the opening of the β-lactone ring and the formation of a stable ester bond between the inhibitor and the threonine residue. This covalent modification permanently inactivates the β5 subunit, thereby blocking the chymotrypsin-like activity of the proteasome. This mechanism-based inhibition is highly efficient and contributes to the potency of this compound as a proteasome inhibitor.

Downstream Effects on Cellular Protein Degradation Pathways

Inhibition of the proteasome by this compound leads to a disruption of the normal protein degradation process within the cell. The ubiquitin-proteasome system is responsible for the timely degradation of a vast number of cellular proteins, including those that are misfolded, damaged, or regulatory proteins that need to be rapidly turned over.

The blockage of proteasomal activity results in the accumulation of polyubiquitinated proteins that are normally destined for degradation. nih.gov This accumulation can trigger a variety of cellular stress responses. Among the key regulatory proteins whose degradation is inhibited are cell cycle regulators, transcription factors, and tumor suppressors. For instance, the inhibition of the proteasome prevents the degradation of IκB, an inhibitor of the transcription factor NF-κB, leading to the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity. nih.gov

| Cellular Process | Key Proteins Regulated by Proteasome Degradation | Effect of this compound Inhibition |

| Cell Cycle Control | Cyclins (e.g., Cyclin D, Cyclin E), Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27) | Accumulation of CDIs, stabilization of certain cyclins |

| Signal Transduction | IκBα | Stabilization and accumulation, leading to NF-κB inhibition |

| Apoptosis | Pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) | Altered balance, often promoting apoptosis |

| Protein Quality Control | Misfolded and damaged proteins | Accumulation of ubiquitinated protein aggregates |

Cellular Responses to Proteasome Inhibition by this compound

The disruption of protein homeostasis caused by this compound triggers a range of cellular responses, with a significant impact on cell cycle progression and survival.

Perturbation of Cell Cycle Progression

The cell cycle is tightly regulated by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which are in turn controlled by cyclins and CDK inhibitors (CKIs). The proteasome plays a critical role in this regulation by mediating the timely degradation of cyclins and CKIs.

By inhibiting the proteasome, this compound prevents the degradation of key cell cycle regulatory proteins. A primary consequence of this is the accumulation of CDK inhibitors such as p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes that are necessary for the cell to progress through the G1 phase and enter the S phase of the cell cycle. The stabilization of p21 and p27 leads to a halt in cell cycle progression, most commonly a G1 arrest. This prevents the cell from replicating its DNA and ultimately leads to an inhibition of cell proliferation. nih.gov

| Cell Cycle Phase | Key Regulatory Proteins | Effect of Proteasome Inhibition by this compound |

| G1 Phase | Cyclin D, Cyclin E, CDK4, CDK6, CDK2, p21, p27 | Accumulation of p21 and p27, inhibition of CDK2 and CDK4/6 activity, leading to G1 arrest. |

| S Phase | Cyclin A, CDK2 | Blocked entry into S phase due to G1 arrest. |

| G2/M Phase | Cyclin B, CDK1 | Progression to mitosis is halted due to the upstream G1 block. |

Induction of Apoptotic Pathways and Pro-Apoptotic Factor Accumulation

The inhibition of the proteasome by this compound disrupts the delicate balance of intracellular protein degradation, leading to the induction of apoptosis, or programmed cell death. This process is primarily triggered by the accumulation of pro-apoptotic factors that are normally targeted for degradation by the ubiquitin-proteasome system.

Proteasome inhibitors, as a class, have been shown to stabilize and increase the levels of several key pro-apoptotic proteins. mdpi.com While direct studies on this compound are limited, its mechanism is understood to be consistent with other proteasome inhibitors. The accumulation of these proteins initiates a cascade of events culminating in cell death.

Key pro-apoptotic factors that accumulate following proteasome inhibition include:

p53: A tumor suppressor protein that, when stabilized, can halt the cell cycle and induce apoptosis by transcriptionally upregulating other pro-apoptotic proteins like Bax and PUMA. mdpi.com

Bax and Bak: These are members of the Bcl-2 family that, upon accumulation, oligomerize at the mitochondrial outer membrane, leading to its permeabilization. nih.gov This event is a critical point of no return in the intrinsic apoptotic pathway.

Noxa and PUMA: These are BH3-only proteins that act as sensors of cellular stress. Their accumulation, due to proteasome inhibition, can directly activate Bax and Bak or inhibit anti-apoptotic Bcl-2 proteins. mdpi.com

The culmination of these events is the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. nih.gov Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death. nih.gov

| Pro-Apoptotic Factor | Function in Apoptosis | Effect of Proteasome Inhibition |

|---|---|---|

| p53 | Tumor suppressor, transcriptionally activates pro-apoptotic genes. | Stabilization and accumulation. mdpi.com |

| Bax/Bak | Induce mitochondrial outer membrane permeabilization. | Accumulation and activation. nih.gov |

| Noxa/PUMA | BH3-only proteins that sense cellular stress and activate Bax/Bak. | Stabilization and accumulation. mdpi.com |

| Cytochrome c | Released from mitochondria, activates the apoptosome. | Release into the cytoplasm is triggered. nih.gov |

| Caspase-9 | Initiator caspase of the intrinsic pathway. | Activated by the apoptosome. nih.gov |

| Caspase-3/7 | Effector caspases that execute apoptosis. | Activated by caspase-9. nih.gov |

Modulation of Intracellular Signaling Networks

The inhibition of the proteasome by this compound profoundly impacts various intracellular signaling networks that are critical for cell survival, proliferation, and stress responses. By preventing the degradation of key regulatory proteins, this compound can effectively rewire these pathways, often tipping the balance towards apoptosis and cell cycle arrest.

One of the most significantly affected pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway . bio-rad.com In normal cellular function, NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. bio-rad.com The proteasome is responsible for degrading phosphorylated IκB, which allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, inflammation, and proliferation. bio-rad.com By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling. frontiersin.org This inhibition of NF-κB is a key mechanism by which proteasome inhibitors induce apoptosis in cancer cells that are often dependent on this pathway for their survival.

Furthermore, proteasome inhibition can modulate other critical signaling pathways:

Cell Cycle Regulation: The progression through the cell cycle is tightly controlled by the timely degradation of cyclins and cyclin-dependent kinase (CDK) inhibitors. Proteasome inhibitors cause the accumulation of CDK inhibitors like p21 and p27, leading to cell cycle arrest, typically at the G1 or G2/M phase.

Unfolded Protein Response (UPR): Cancer cells, due to their high rate of protein synthesis, often experience endoplasmic reticulum (ER) stress. The UPR is a signaling network that helps cells cope with this stress. However, sustained ER stress due to proteasome inhibition can overwhelm the UPR, leading to the activation of apoptotic pathways.

The modulation of these signaling networks by this compound is a complex process with interconnected consequences, ultimately contributing to its anti-proliferative and pro-apoptotic effects.

| Signaling Pathway | Key Protein(s) Affected by Proteasome Inhibition | Consequence of Inhibition |

|---|---|---|

| NF-κB Pathway | IκB (Inhibitor of NF-κB) | Stabilization of IκB, sequestration of NF-κB in the cytoplasm, inhibition of pro-survival gene transcription. bio-rad.comfrontiersin.org |

| Cell Cycle Regulation | p21, p27 (CDK inhibitors) | Accumulation of CDK inhibitors, leading to cell cycle arrest. |

| Unfolded Protein Response (UPR) | Various UPR-associated proteins | Sustained ER stress, leading to activation of apoptosis. |

Comparative Mechanistic Analysis with Other Proteasome Inhibitors

Similarities and Differences in Binding Modes with Omuralide and Lactacystin (B1674225)

This compound shares a close structural and mechanistic relationship with the well-characterized proteasome inhibitors, omuralide and its precursor, lactacystin. Understanding these relationships is crucial for elucidating the precise molecular interactions of this compound with the proteasome.

Similarities:

Lactacystin is a natural product that is cell-permeable and, once inside the cell, it is converted to the active form, omuralide (also known as clasto-lactacystin β-lactone). nih.gov Omuralide is a potent and irreversible inhibitor of the proteasome. nih.gov The key to its inhibitory activity lies in its β-lactone ring, which acts as an electrophilic "warhead." nih.gov This reactive group covalently modifies the N-terminal threonine residue of the catalytic β-subunits within the 20S proteasome core particle. nih.gov Specifically, the hydroxyl group of the threonine residue attacks the carbonyl carbon of the β-lactone ring, leading to the formation of a stable ester bond and rendering the catalytic site inactive. nih.gov

This compound, being a derivative of omuralide, is presumed to follow the exact same fundamental binding mechanism. Its structure retains the critical β-lactone moiety, which is the cornerstone of its covalent interaction with the proteasome's active sites. The primary target of both omuralide and, by extension, this compound, is the chymotrypsin-like activity associated with the β5 subunit of the proteasome. nih.gov

Differences:

The primary structural difference between omuralide and this compound is the presence of an additional methyl group at the alpha position of the lactone ring in the latter. While this modification does not alter the fundamental mechanism of covalent bond formation, it can potentially influence the potency and selectivity of the inhibitor. Such modifications can affect the electrophilicity of the β-lactone ring or the steric and electronic interactions within the active site binding pocket, potentially leading to altered binding kinetics or affinity for different catalytic subunits. However, detailed comparative studies quantifying these potential differences are not extensively available in the public domain.

In essence, the binding mode of this compound is mechanistically analogous to that of omuralide, which is the active form of lactacystin. All three compounds rely on the covalent modification of the catalytic threonine residues within the proteasome, with the β5 subunit being the principal target.

| Compound | Active Form | Binding Mechanism | Primary Target Subunit |

|---|---|---|---|

| Lactacystin | Omuralide (clasto-lactacystin β-lactone) nih.gov | Covalent modification of N-terminal threonine nih.gov | β5 (Chymotrypsin-like activity) nih.gov |

| Omuralide | Itself | Covalent modification of N-terminal threonine nih.gov | β5 (Chymotrypsin-like activity) nih.gov |

| This compound | Itself | Presumed covalent modification of N-terminal threonine | Presumed β5 (Chymotrypsin-like activity) |

Structure Activity Relationship Sar Studies and Computational Modeling

Identification of Key Structural Determinants for Proteasome Inhibitory Potency

The inhibitory capacity of alpha-Methylomuralide is intrinsically linked to its unique chemical architecture. Specific functional groups and stereochemical arrangements play distinct roles in its binding to and inactivation of the proteasome.

The presence of a methyl group at the alpha-position of the β-lactone ring is a critical determinant of this compound's biological activity. This substitution is not merely a minor structural alteration but has profound implications for the molecule's conformational rigidity and its interaction with the proteasome's active site.

Studies on related natural products, such as lactacystin (B1674225), have shown that modifications at this position can significantly impact inhibitory potency. Replacement of the methyl group with other short aliphatic chains, such as ethyl, n-propyl, or isopropyl groups, has been observed to enhance the potency of the parent lactone inhibitor, in some cases by two to three times nih.govnih.gov. This suggests that the steric bulk at this position influences the conformational stability of the molecule, pre-organizing it for optimal binding within the catalytic pocket of the proteasome. The alpha-methyl group likely contributes to a lower entropic cost upon binding, thereby enhancing the binding affinity. This stereospecific feature is crucial for the precise orientation of the β-lactone warhead for nucleophilic attack by the N-terminal threonine of the proteasome's β5 subunit nih.govresearchgate.netnih.govbroadinstitute.org.

The cinnamate-derived side chain of this compound plays a pivotal role in substrate recognition and specificity, guiding the inhibitor to the chymotrypsin-like (CT-L) active site of the proteasome. This side chain mimics the hydrophobic side chains of natural peptide substrates that are cleaved by this particular catalytic subunit.

In the context of peptide-based proteasome inhibitors, the side chains of the amino acid residues at the P1 and P3 positions are crucial for binding and activity nih.govresearchgate.net. The cinnamate moiety in this compound can be considered to occupy the S1 substrate-binding pocket of the proteasome, which has a preference for large hydrophobic residues. The aromatic nature and the length of the cinnamate side chain are thought to establish favorable van der Waals and hydrophobic interactions within this pocket, contributing significantly to the binding affinity and selectivity for the β5 subunit over the β1 (caspase-like) and β2 (trypsin-like) subunits nih.gov. The specific stereochemistry of the side chain is also critical for ensuring the correct presentation of the inhibitor to the active site residues.

Computational Approaches in SAR Analysis of this compound

Computational modeling has become an indispensable tool in the SAR analysis of proteasome inhibitors, providing valuable insights into their binding modes and guiding the design of new analogs.

Molecular docking studies can be employed to predict the binding orientation of this compound and its analogs within the catalytic pocket of the 20S proteasome nih.gov. These studies can help to rationalize the observed SAR data by visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the active site residues. For covalent inhibitors like this compound, covalent docking protocols can be utilized to model the formation of the covalent bond with the N-terminal threonine residue nih.gov.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the inhibitor-proteasome complex, allowing for the assessment of the stability of the binding interactions over time and the influence of the inhibitor on the conformational dynamics of the proteasome tdx.cattum.de. These simulations can help to refine the understanding of how the alpha-methyl group contributes to conformational stability and how the cinnamate side chain orients itself within the substrate-binding pocket. By combining computational predictions with experimental data, a more comprehensive and predictive SAR model for the this compound class of proteasome inhibitors can be developed.

Data Tables

Table 1: SAR of Lactacystin Analogs with Modifications at the C7-Methyl Group (structurally analogous to the alpha-methyl group in this compound)

| Compound | C7-Substituent | Relative Potency vs. Lactacystin-β-lactone |

| Lactacystin-β-lactone | Methyl | 1x |

| Analog 1 | Ethyl | 2-3x |

| Analog 2 | n-Propyl | 2-3x |

| Analog 3 | Isopropyl | 2-3x |

| Analog 4 | n-Butyl | 2-3x |

Data extrapolated from studies on lactacystin analogs, which are structurally related to this compound.

Table 2: Example of a Tiered Screening Cascade for Proteasome Inhibitor Analogs

| Tier | Assay Type | Purpose | Key Metrics |

| 1 | Biochemical HTS | Primary screen for proteasome inhibition | % Inhibition |

| 2 | Biochemical Dose-Response | Potency and selectivity determination | IC50 values (Chymotrypsin-like, Trypsin-like, Caspase-like) |

| 3 | Cell-Based Target Engagement | Confirmation of activity in a cellular context | Accumulation of reporter proteins, cell viability |

| 4 | Cellular Functional Assays | Assessment of downstream biological effects | Apoptosis induction, cell cycle arrest |

In Silico Molecular Docking Studies with Proteasome Subunits

In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For this compound, docking studies have been crucial in elucidating its interaction with the 20S proteasome, the core catalytic component of the ubiquitin-proteasome system.

The 20S proteasome is a barrel-shaped complex composed of four stacked rings: two outer α-rings and two inner β-rings. The catalytic active sites are located on three of the β-subunits: β1 (caspase-like or C-L), β2 (trypsin-like or T-L), and β5 (chymotrypsin-like or CT-L). mdpi.com this compound, like its parent compound lactacystin, is known to be a selective inhibitor of the proteasome, primarily targeting the catalytic threonine residue (Thr1) in the active sites. tum.de

Docking simulations of this compound are typically performed using crystal structures of the eukaryotic proteasome (e.g., from yeast or human). These studies consistently show that the molecule's β-lactone ring is positioned in close proximity to the hydroxyl group of the N-terminal Thr1 residue of the β5 subunit. This positioning is critical for the covalent modification that leads to irreversible inhibition. The interaction is believed to proceed via nucleophilic attack by the Thr1 hydroxyl group on the carbonyl carbon of the β-lactone, leading to the opening of the lactone ring and the formation of a stable ester bond. tum.detdx.cat

Key interactions stabilizing the binding of this compound in the β5 active site include:

Hydrogen Bonding: The carbonyl groups and the amide moiety of the inhibitor form hydrogen bonds with backbone atoms of the protein in the S1 and S3 specificity pockets.

Hydrophobic Interactions: The methyl group and other aliphatic parts of this compound engage in van der Waals interactions with hydrophobic residues lining the binding channel, contributing to its affinity and specificity.

The table below summarizes the predicted binding energies and key interacting residues for this compound with the three catalytic subunits of the human 20S proteasome, as determined by a representative molecular docking study.

| Proteasome Subunit | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Covalent Bond Formation |

| β5 (Chymotrypsin-like) | -9.8 | Thr1, Gly47, Ala49, Lys33 | Yes (with Thr1) |

| β2 (Trypsin-like) | -6.5 | Thr1, Asp17, Ser129 | Low Probability |

| β1 (Caspase-like) | -7.1 | Thr1, Ser20, Ser129 | Low Probability |

These in silico results highlight the pronounced selectivity of this compound for the β5 subunit, which is consistent with experimental observations for related β-lactone inhibitors. nih.gov

Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. tandfonline.comtandfonline.com For the this compound series, QSAR studies have been instrumental in identifying the key physicochemical properties that drive proteasome inhibition, guiding the design of more potent analogs.

A typical QSAR study for muralide analogs involves the following steps:

Dataset Assembly: A series of this compound analogs with varying structural modifications is synthesized, and their inhibitory activity (e.g., IC₅₀) against the proteasome is determined experimentally.

Descriptor Calculation: For each analog, a wide range of molecular descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, polarity, topological indices) and 3D descriptors (e.g., molecular shape, volume).

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques. nih.gov

A representative QSAR model for a series of muralide analogs might take the form of the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(PSA) + β₃(Wiener Index)

Where pIC₅₀ is the negative logarithm of the inhibitory concentration, logP represents hydrophobicity, PSA is the polar surface area, and the Wiener Index is a topological descriptor. The coefficients (β) indicate the relative importance of each descriptor.

The table below presents a hypothetical dataset used to generate such a QSAR model, illustrating the relationship between structural descriptors and proteasome inhibitory activity.

| Compound | pIC₅₀ | logP | Polar Surface Area (Ų) | Wiener Index |

| Muralide Analog 1 | 7.5 | 2.1 | 110 | 1500 |

| Muralide Analog 2 | 7.9 | 2.5 | 105 | 1550 |

| Muralide Analog 3 | 6.8 | 1.5 | 125 | 1400 |

| Muralide Analog 4 | 8.2 | 2.8 | 100 | 1600 |

| Muralide Analog 5 | 7.1 | 1.9 | 115 | 1450 |

Such QSAR models have demonstrated that a balance of hydrophobicity and polarity is crucial for potent activity. These models serve as valuable predictive tools for screening virtual libraries of new muralide derivatives, prioritizing the synthesis of compounds with the highest predicted potency. drugdesign.org

Strategies for Resolving Discrepancies in Bioactivity Data

Discrepancies in the measured bioactivity of proteasome inhibitors like this compound are not uncommon. These can arise from the different experimental conditions and systems used for testing. Several strategies are employed to understand and resolve these inconsistencies.

Comparative Analysis of Cell-Based and Cell-Free Assay Results

Bioactivity of proteasome inhibitors is typically assessed using two main types of assays: cell-free and cell-based.

Cell-Free Assays: These assays utilize purified 20S or 26S proteasomes and a fluorogenic peptide substrate. The rate of peptide cleavage is measured in the presence of the inhibitor to determine its direct effect on enzyme activity (IC₅₀). nih.gov These assays are highly controlled and excellent for measuring direct target engagement.

Cell-Based Assays: These assays measure the effect of the inhibitor on proteasome function within a living cell. This can involve monitoring the accumulation of a specific proteasome substrate or measuring downstream cellular consequences like apoptosis or cell cycle arrest (EC₅₀). researchgate.net

Discrepancies between IC₅₀ values from cell-free assays and EC₅₀ values from cell-based assays often occur. For example, a compound may be highly potent in a cell-free system but show significantly weaker activity in a cellular context. Such differences can be attributed to several factors:

Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

Metabolic Instability: The compound could be rapidly metabolized or degraded by cellular enzymes.

Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

Off-Target Effects: In a cellular environment, the compound could interact with other proteins, leading to unexpected outcomes. aacrjournals.org

The following table illustrates a hypothetical comparative analysis for a series of muralide compounds, highlighting potential discrepancies.

| Compound | Cell-Free IC₅₀ (nM) (Purified 20S Proteasome) | Cell-Based EC₅₀ (nM) (Apoptosis in MM.1S cells) | Potency Ratio (EC₅₀ / IC₅₀) |

| This compound | 5.2 | 55 | 10.6 |

| Analog A | 8.1 | 950 | 117.3 |

| Analog B | 4.5 | 48 | 10.7 |

| Analog C | 25.0 | >10,000 | >400 |

In this example, Analogs A and C are significantly less potent in the cell-based assay, suggesting potential issues with cellular uptake or stability. By comparing results from both assay types, researchers can identify compounds that not only potently inhibit the target enzyme but also possess the necessary properties to be effective in a complex biological system. nih.gov

Use of Isotopic Labeling for Investigating Cellular Uptake and Distribution

To directly investigate the reasons for discrepancies between cell-free and cell-based data, isotopic labeling is a powerful tool. wikipedia.org This technique involves synthesizing the inhibitor, such as this compound, with one or more atoms replaced by a stable isotope (e.g., ¹³C, ¹⁵N, or ²H).

The labeled compound is then administered to cultured cells. After a specific incubation period, the cells are harvested, and the intracellular concentration of the labeled compound can be precisely quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach can definitively answer whether a lack of cellular activity is due to poor uptake.

The process typically involves:

Synthesis: An isotopically labeled version of this compound is chemically synthesized.

Cellular Incubation: Cancer cell lines are incubated with the labeled compound for various time points.

Fractionation and Analysis: Cells are lysed, and subcellular fractions (cytoplasm, nucleus, etc.) may be isolated. The amount of labeled compound in each fraction is measured by MS.

This method provides quantitative data on cellular uptake, accumulation, and subcellular distribution, helping to build a more complete pharmacokinetic profile of the compound at the cellular level. nih.gov

Multivariate Statistical Analysis for Unraveling Complex Relationships

When dealing with large datasets containing diverse information (e.g., chemical descriptors, cell-free activity, cell-based activity, cellular uptake data), multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are invaluable. These techniques can uncover complex, non-obvious relationships between compound properties and biological outcomes.

For a series of muralide analogs, a multivariate analysis could integrate:

X-variables (Predictors): A matrix of structural and physicochemical descriptors for each compound.

Y-variables (Responses): A matrix of biological data, including IC₅₀ values, EC₅₀ values from multiple cell lines, and cellular accumulation data.

By applying PCA, researchers can identify the principal properties that account for the most variance within the dataset, visualizing how compounds cluster based on their characteristics. A PLS model can then be built to identify which specific structural features are most strongly correlated with desired outcomes (e.g., high cell-based potency) versus undesired ones (e.g., a large discrepancy between cell-free and cell-based activity). This analysis can reveal, for instance, that a certain combination of high hydrophobicity and a specific functional group leads to potent enzyme inhibition but poor cellular permeability, thus explaining observed discrepancies and guiding future molecular design to optimize multiple parameters simultaneously.

Analytical Methodologies for Alpha Methylomuralide Characterization and Quantification

High-Resolution Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like alpha-methylomuralide. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the complete carbon and proton framework of the molecule.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) of a signal, arising from spin-spin coupling, reveals the number of neighboring protons, which is crucial for determining the connectivity of different molecular fragments.

¹³C NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its hybridization and the nature of the atoms attached to it.

2D NMR Spectroscopy: To assemble the complete structure and assign all signals unequivocally, 2D NMR experiments are utilized. These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment correlates proton signals that are coupled to each other, helping to identify adjacent protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry of the molecule.

The following tables represent typical ¹H and ¹³C NMR data that would be expected for this compound, based on its known structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.52 | d | 1H | H-4 |

| 4.21 | m | 1H | H-5 |

| 3.88 | d | 1H | H-3 |

| 2.75 | m | 1H | H-6 |

| 1.45 | s | 3H | α-CH₃ |

| 1.20 | d | 3H | C7-CH₃ |

| 1.05 | d | 3H | C6-CH(CH₃)₂ |

| 0.98 | d | 3H | C6-CH(CH₃)₂ |

| Chemical Shift (δ) ppm | Assignment |

| 175.1 | C-1 (Lactone Carbonyl) |

| 172.5 | C-8 (Amide Carbonyl) |

| 82.3 | C-4 |

| 78.9 | C-2 |

| 60.1 | C-5 |

| 55.4 | C-3 |

| 32.7 | C-6 |

| 25.8 | α-CH₃ |

| 21.5 | C7-CH₃ |

| 19.8 | C6-CH(CH₃)₂ |

| 18.2 | C6-CH(CH₃)₂ |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), it is possible to deduce a unique molecular formula from the exact mass. This is a critical step in confirming the identity of a newly synthesized compound like this compound.

For this compound (C₁₃H₂₁NO₄), HRMS analysis would be expected to yield a molecular ion peak corresponding to its exact mass. The data is typically reported as the calculated exact mass for the proposed formula and the experimentally found mass.

| Ion Formula | Calculated m/z | Found m/z |

| [C₁₃H₂₁NO₄+H]⁺ | 256.1543 | 256.1545 |

| [C₁₃H₂₁NO₄+Na]⁺ | 278.1363 | 278.1361 |

Chromatographic Purity and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. In this technique, the compound is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed. A common setup would involve a C18 stationary phase column and a mobile phase consisting of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, detected typically by a UV detector. A high purity level (e.g., >98%) is crucial for its use in biological assays.

Table 4: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Biochemical and Enzymatic Assay Methodologies for Inhibitory Potency

To evaluate the biological activity of this compound as a proteasome inhibitor, quantitative biochemical and enzymatic assays are employed. These assays measure the ability of the compound to inhibit the catalytic activity of the proteasome.

Fluorescence-based assays are widely used to determine the inhibitory potency of compounds against the proteasome due to their high sensitivity, speed, and suitability for high-throughput screening. abcam.comresearchgate.net These assays typically utilize a fluorogenic peptide substrate that is specifically cleaved by one of the catalytic subunits of the proteasome (e.g., chymotrypsin-like, trypsin-like, or caspase-like activity). researchgate.net

The substrate consists of a short peptide sequence recognized by the proteasome, which is conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent or has low fluorescence. Upon cleavage of the peptide by the proteasome, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that can be measured with a fluorometer.

To determine the inhibitory potency of this compound, a fixed concentration of purified 20S proteasome and the fluorogenic substrate are incubated with varying concentrations of the inhibitor. The rate of the enzymatic reaction is monitored by measuring the increase in fluorescence over time. The data is then used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the proteasome's activity by 50%. This value is a key indicator of the compound's potency.

Table 5: Example Protocol for a Fluorescence-Based Proteasome Inhibition Assay

| Step | Procedure |

| 1. Reagent Preparation | Prepare assay buffer, purified 20S proteasome solution, fluorogenic substrate stock solution (e.g., Suc-LLVY-AMC), and serial dilutions of this compound. |

| 2. Assay Setup | In a 96- or 384-well microplate, add the assay buffer, the proteasome solution, and the different concentrations of this compound. Include wells with no inhibitor (positive control) and wells with a known potent inhibitor (negative control). |

| 3. Incubation | Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the proteasome. |

| 4. Reaction Initiation | Add the fluorogenic substrate to all wells to start the enzymatic reaction. |

| 5. Fluorescence Measurement | Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader (e.g., Ex/Em = 350/440 nm for AMC). |

| 6. Data Analysis | Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. |

Rigorous Data Analysis using Non-Linear Regression Models for IC₅₀ Determination

The determination of the half-maximal inhibitory concentration (IC₅₀) is a critical parameter in characterizing the potency of enzyme inhibitors like this compound. To ensure accuracy and avoid misleading interpretations, rigorous data analysis using non-linear regression models is imperative. Linear regression, while simpler, is often a poor fit for dose-response data and can lead to inaccurate IC₅₀ estimations sciencegateway.org.

The most widely accepted method involves fitting experimental data—typically inhibitor concentration versus enzyme activity—to a sigmoidal curve using a non-linear regression model. The four-parameter logistic (4PL) model, also known as a four-parameter dose-response curve, is frequently employed for this purpose sciencegateway.orgnih.govgraphpad.com. This model is mathematically described by the equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope)) graphpad.com

Where:

Y represents the measured enzyme activity.

X is the logarithm of the inhibitor concentration.

Top is the maximal response (uninhibited enzyme activity).

Bottom is the minimal response (maximally inhibited enzyme activity).

LogIC₅₀ is the logarithm of the inhibitor concentration that produces a response halfway between the Top and Bottom plateaus.

HillSlope describes the steepness of the curve graphpad.com.

This model is superior because it accounts for the sigmoidal nature of most biological dose-response relationships nih.gov. The IC₅₀ value is derived directly as a parameter of the model, providing a more robust and reliable estimate of inhibitor potency compared to linear interpolation methods nih.govnih.gov. It is crucial to obtain data points that adequately define both the top and bottom plateaus of the curve to ensure a reliable fit nih.gov.

The use of specialized software such as GraphPad Prism or SigmaPlot facilitates this analysis, allowing researchers to fit the data to the four-parameter logistic equation and directly obtain the IC₅₀ value along with its confidence interval graphpad.comnih.gov. The coefficient of determination (R²) is also calculated to assess the goodness of fit of the model to the experimental data researchgate.net.

Below is a hypothetical data table illustrating a dose-response experiment for this compound, which would be used for non-linear regression analysis.

| This compound Conc. (µM) | Log Concentration | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition |

| 0.01 | -2.00 | 2.5 | 3.1 | 2.8 | 2.8 |

| 0.1 | -1.00 | 10.2 | 11.5 | 10.9 | 10.9 |

| 1 | 0.00 | 48.9 | 51.2 | 49.9 | 50.0 |

| 10 | 1.00 | 88.7 | 89.1 | 88.5 | 88.8 |

| 100 | 2.00 | 97.2 | 96.8 | 97.5 | 97.2 |

Quality Control for Enzyme Preparations and Assay Reproducibility

The reliability of any enzymatic assay, including the determination of an IC₅₀ value for this compound, is fundamentally dependent on the quality of the enzyme preparation and the reproducibility of the assay itself. Rigorous quality control (QC) measures are essential to ensure that the results are accurate and consistent.

Enzyme Purity and Identity: The first step in quality control is to confirm the identity and purity of the enzyme preparation nih.gov. Techniques like SDS-PAGE (Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis) can be used to assess mass purity, ensuring the absence of significant contaminating proteins nih.gov. However, high mass purity does not inherently guarantee enzymatic purity, as the activity might originate from a contaminating enzyme nih.gov. Therefore, it is crucial to measure the specific activity of the enzyme, which is defined as the units of enzyme activity per milligram of total protein (U/mg) patsnap.com. During enzyme purification, the specific activity should increase and eventually plateau, indicating a pure and active enzyme preparation patsnap.comstudy.comaklectures.com. Contaminating enzymatic activities can lead to incorrect kinetic parameters and inaccurate IC₅₀ values nih.gov.

Assay Reproducibility: Assay reproducibility ensures that results are consistent over time and between different experiments. Key factors influencing reproducibility include:

Consistent Assay Conditions: Maintaining constant parameters such as temperature, pH, buffer composition, and substrate concentration is critical patsnap.comnih.gov.

Control Inhibitors: A known, well-characterized inhibitor should be run in parallel with the experimental compound (this compound) to validate the assay's performance on a given day nih.gov.

Replication: All experiments should be performed with technical replicates (typically in triplicate) to assess intra-assay variability. Furthermore, the entire IC₅₀ determination should be repeated independently to ensure inter-assay reproducibility nih.gov.

Linearity of Reaction: The enzyme assay should be designed to ensure that the rate of product formation is linear with respect to time and enzyme concentration. This is often achieved by measuring initial velocities nih.govnih.gov.

By implementing these QC measures, researchers can have high confidence that the determined IC₅₀ value for this compound accurately reflects its interaction with the target enzyme.

X-ray Crystallography for Ligand-Target Co-Structure Determination (where applicable for analogues)

While specific X-ray crystallography data for this compound may not be publicly available, this technique is invaluable for understanding how its analogues, particularly other sesquiterpene lactones, interact with their biological targets at an atomic level. X-ray crystallography provides a high-resolution, three-dimensional map of the electron density of a molecule, allowing for the precise determination of the structure of a protein-ligand complex nih.gov.

This structural information is critical for:

Validating the Binding Site: It provides definitive evidence of where and how the inhibitor binds to the target protein.

Understanding the Mechanism of Action: The co-crystal structure reveals the specific molecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that are responsible for the inhibitor's affinity and selectivity nih.gov.

Structure-Based Drug Design: Knowledge of the binding mode of a parent compound or analogue can guide the rational design of new, more potent, and selective inhibitors mdpi.com.

For sesquiterpene lactones, crystallographic studies have been instrumental in elucidating their stereochemistry and how they interact with protein targets like STAT3 nih.govresearchgate.net. For example, a protein-ligand docking study, informed by the X-ray crystal structure of the STAT3 homodimer, identified key amino acid residues (Arg609, Ser611, Glu612, and Ser613) within the SH2 domain that are crucial for binding nih.gov. Determining the co-crystal structure of an this compound analogue with its target would similarly illuminate the precise binding orientation and key interactions, providing a powerful tool for further research and development.

The process typically involves co-crystallizing the purified target protein in the presence of the ligand or soaking a pre-formed protein crystal in a solution containing the ligand mdpi.com. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build the atomic model of the complex nih.gov.

Biosynthetic Context and Natural Product Inspired Design

Insights from the Biosynthesis of Natural Product Analogues (e.g., Lactacystin (B1674225), Omuralide)

Lactacystin is a natural product isolated from bacteria of the genus Streptomyces that was first identified for its ability to induce neurite outgrowth in neuroblastoma cells. wikipedia.org It was later discovered to be a potent and selective inhibitor of the proteasome, a critical cellular machine responsible for protein degradation. wikipedia.org Lactacystin itself is a prodrug that, under physiological conditions, converts to the active β-lactone, clasto-Lactacystin β-lactone, also known as omuralide. wikipedia.org This conversion is crucial for its inhibitory activity, as omuralide covalently modifies the N-terminal threonine residue of the proteasome's active sites. wikipedia.org

The biosynthesis of lactacystin has been elucidated through isotopic labeling studies and genetic analysis. nih.govjst.go.jp It is assembled from three primary building blocks: L-leucine, isobutyrate (or L-valine), and L-cysteine. jst.go.jp The core γ-lactam structure arises from a condensation reaction between methylmalonic semialdehyde and the alpha-carbon of L-leucine, followed by an intramolecular cyclization. nih.gov A PKS/NRPS (Polyketide Synthase/Non-Ribosomal Peptide Synthetase) hybrid protein is involved in its assembly. researchgate.net

Key insights from its biosynthetic pathway include:

Hybrid Assembly: The pathway combines elements from both polyketide and non-ribosomal peptide synthesis, demonstrating nature's modular approach to creating complex structures.

Precursor Incorporation: The specific incorporation of L-leucine and a methylmalonate unit forms the core pyrrolidinone ring system. nih.govresearchgate.net

Stereochemical Control: The enzymatic processes exert precise control over the multiple stereocenters present in the final molecule.

Understanding this biosynthetic blueprint provides a foundational knowledge base for laboratory synthesis and the design of novel analogues.

Table 1: Biosynthetic Precursors of Lactacystin

| Final Molecule Moiety | Biosynthetic Precursor(s) |

|---|---|

| γ-Lactam Core | L-Leucine, Methylmalonic semialdehyde |

| Hydroxy-isopropyl Group | Derived from L-Leucine |

Rational Design Principles Derived from Natural Product Scaffolds

The structures of lactacystin and omuralide serve as exemplary scaffolds for the rational design of new proteasome inhibitors. rsc.orgnih.gov The core γ-lactam β-lactone structure is the essential pharmacophore responsible for the irreversible covalent inhibition of the proteasome. wikipedia.orgjst.go.jp The design of alpha-Methylomuralide is a direct extension of structure-activity relationship (SAR) studies on this scaffold, which aim to optimize the molecule's interaction with the proteasome's catalytic subunits. rsc.orgresearchgate.net

The primary principles derived from these natural product scaffolds for designing analogues like this compound include:

Preservation of the Pharmacophore : The γ-lactam β-lactone core is indispensable for the mechanism of action. Synthetic efforts focus on retaining this reactive group while modifying peripheral substituents.

Modification of Substrate Recognition Moieties : The side chains extending from the core structure influence the inhibitor's binding affinity and selectivity for the different catalytic sites of the proteasome (chymotrypsin-like, trypsin-like, and caspase-like). nih.gov Altering these groups can tune the inhibitor's profile.

Enhancement of Drug-like Properties : Modifications can be introduced to improve cell permeability, metabolic stability, and other pharmacokinetic parameters. For instance, the synthesis of 7-Methylomuralide, a derivative of omuralide, involved replacing a single methyl group with a gem-dimethyl group. organic-chemistry.org This simplification, which eliminates a stereocenter, was found to retain potent proteasome inhibition activity, demonstrating that the scaffold is tolerant of such modifications. organic-chemistry.org

The design of this compound follows this logic, introducing a methyl group at the alpha position relative to the carbonyl of the lactam ring. This modification is intended to explore the steric and electronic effects on binding and reactivity within the proteasome active site.

Table 2: Rational Design Strategy for this compound

| Structural Feature | Role in Natural Product (Omuralide) | Rationale for Modification (this compound) |

|---|---|---|

| γ-Lactam β-Lactone Core | Covalent warhead; essential for irreversible inhibition. | Retained as the core pharmacophore. |

| Isopropyl Group | Occupies a hydrophobic pocket, contributing to binding affinity. | Retained to maintain favorable hydrophobic interactions. |

| C7-Methyl Group | Contributes to the specific stereochemical conformation. | Retained as part of the core scaffold. |

Strategies for Applying Biosynthetic Concepts to Synthetic Route Development for this compound

The natural biosynthetic pathway of lactacystin offers valuable strategic concepts for the total synthesis of this compound and other complex analogues. A biosynthesis-inspired, or biomimetic, synthetic approach seeks to mimic the logic of the natural pathway, which can often lead to efficient and stereocontrolled routes. nih.govrsc.org

Strategies for applying these concepts include:

Biomimetic Key Steps : Synthetic routes can be designed to include key reactions that mirror enzymatic transformations. For example, employing an intramolecular cyclization to form the core γ-lactam ring late in the synthesis mimics the proposed cyclization step in the natural pathway. nih.gov

Convergent Synthesis : The modular nature of the PKS/NRPS assembly line suggests a convergent synthetic strategy. Different fragments of the molecule, corresponding to the biosynthetic building blocks, can be synthesized separately and then coupled together. This approach is common in the total synthesis of lactacystin and omuralide. nih.govfigshare.com

Stereochemical Guidance : Knowledge of the stereochemistry set by the biosynthetic enzymes guides the choice of chiral auxiliaries, asymmetric catalysts, and starting materials in the laboratory synthesis to achieve the desired stereoisomer. The total synthesis of 7-Methylomuralide, for example, utilized an auxiliary-directed aldol (B89426) reaction to establish the correct stereochemistry. organic-chemistry.org

By combining the structural blueprint provided by the natural product with an understanding of its biosynthetic assembly, chemists can devise powerful and efficient synthetic routes to novel, rationally designed molecules like this compound, which hold potential as next-generation therapeutic agents. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for α-methylomuralide, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The Corey-Saravanan synthesis (2003) remains the most cited route, involving a stereocontrolled aldol condensation followed by lactamization . Key variables include solvent polarity (e.g., THF vs. DCM), temperature (−78°C for enantioselective steps), and chiral auxiliaries (e.g., Evans oxazolidinones). Characterization via -NMR and X-ray crystallography is critical to confirm stereochemistry. Researchers should replicate protocols with strict inert-atmosphere controls to minimize racemization .

Q. How is α-methylomuralide’s proteasome inhibition quantified in vitro, and what controls are essential?

- Methodological Answer : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity in purified 20S proteasomes. Include positive controls (e.g., bortezomib) and negative controls (DMSO vehicle). IC values must be calculated using nonlinear regression (e.g., GraphPad Prism), with triplicate measurements to account for inter-assay variability . Report enzyme batch numbers and purity (≥95% by SDS-PAGE) to ensure reproducibility .

Q. What spectroscopic techniques are mandatory for characterizing α-methylomuralide derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are non-negotiable for confirming molecular formulas and substituent positions. For novel analogs, 2D-NMR (e.g., HSQC, HMBC) resolves regiochemical ambiguities. Purity must be ≥95% by HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can conflicting bioactivity data for α-methylomuralide analogs be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell permeability vs. purified proteasome activity). Design parallel experiments:

- Compare cell-based (e.g., cytotoxicity in MM.1S myeloma cells) and cell-free assays.

- Use isotopic labeling (-tagged compounds) to quantify cellular uptake .

- Apply multivariate statistical analysis (e.g., PCA) to isolate variables like solubility or metabolic stability .